

# An In-depth Technical Guide to the Thermochemical Data of Ethyl 4-hydroxybutanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 4-hydroxybutanoate*

Cat. No.: *B1330753*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **Ethyl 4-hydroxybutanoate**. Due to a notable lack of experimentally determined thermochemical values for this specific compound in publicly accessible literature, this guide presents a combination of calculated data and experimental data for structurally related compounds to offer valuable insights. Detailed experimental protocols for determining these properties are also provided.

## Data Presentation

The quantitative thermochemical data for **Ethyl 4-hydroxybutanoate** and its closely related precursor,  $\gamma$ -butyrolactone, are summarized in the tables below for comparative analysis.

Table 1: Calculated Thermochemical Data for **Ethyl 4-hydroxybutanoate**

| Property                                                                                                                    | Symbol                          | Value   | Unit    | Source                     |
|-----------------------------------------------------------------------------------------------------------------------------|---------------------------------|---------|---------|----------------------------|
| Ideal Gas Heat Capacity                                                                                                     | $C_p, \text{gas}$               | -       | J/mol·K | Cheméo[1]                  |
| Standard Gibbs Free Energy of Formation                                                                                     | $\Delta_f G^\circ$              | -371.10 | kJ/mol  | Joback Method (Calculated) |
| Standard Enthalpy of Formation (gas)                                                                                        | $\Delta_f H^\circ_{\text{gas}}$ | -564.20 | kJ/mol  | Joback Method (Calculated) |
| Enthalpy of Fusion                                                                                                          | $\Delta_{\text{fus}} H^\circ$   | 18.17   | kJ/mol  | Joback Method (Calculated) |
| Enthalpy of Vaporization                                                                                                    | $\Delta_{\text{vap}} H^\circ$   | -       | kJ/mol  | -                          |
| Note: The values presented in this table are calculated using estimation methods and have not been experimentally verified. |                                 |         |         |                            |

Table 2: Experimental Thermochemical Data for  $\gamma$ -Butyrolactone (a precursor to **Ethyl 4-hydroxybutanoate**)

| Property                                                                                                | Symbol                        | Value              | Unit     | Source          |
|---------------------------------------------------------------------------------------------------------|-------------------------------|--------------------|----------|-----------------|
| Enthalpy of Formation (gas, 298.15 K)                                                                   | $\Delta_f H^\circ_{gas}$      | $-366.50 \pm 0.80$ | kJ/mol   | NIST Webbook[1] |
| Enthalpy of Combustion (liquid, 298.15 K)                                                               | $\Delta_{comb} H^\circ_{liq}$ | $-2164.1 \pm 0.6$  | kJ/mol   | NIST Webbook    |
| Heat Capacity (liquid, 298.15 K)                                                                        | $C_{p,liq}$                   | 140.5              | kJ/mol·K | NIST Webbook[2] |
| Enthalpy of Vaporization (298.15 K)                                                                     | $\Delta_{vap} H^\circ$        | $53 \pm 5$         | kJ/mol   | NIST Webbook[2] |
| Enthalpy of Fusion                                                                                      | $\Delta_{fus} H^\circ$        | $12.1 \pm 0.1$     | kJ/mol   | NIST Webbook    |
| Note: γ-Butyrolactone is a common starting material for the synthesis of Ethyl 4-hydroxybutanoate e.[3] |                               |                    |          |                 |

## Experimental Protocols

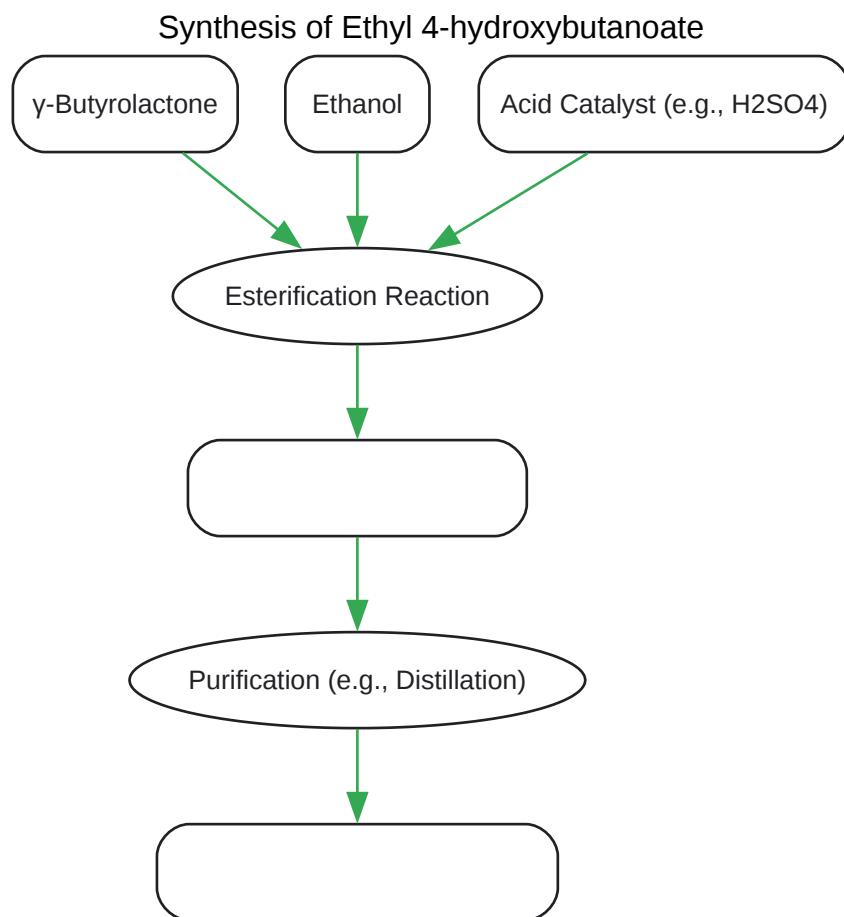
While specific experimental data for **Ethyl 4-hydroxybutanoate** is scarce, the following are detailed methodologies that would be employed for the determination of its key thermochemical properties.

### 1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of **Ethyl 4-hydroxybutanoate** can be derived from its experimentally determined enthalpy of combustion.

- Apparatus: A high-precision bomb calorimeter.
- Procedure:
  - A precisely weighed sample (approximately 1 gram) of pure **Ethyl 4-hydroxybutanoate** is placed in a crucible within the bomb calorimeter.
  - A fuse wire is attached to the electrodes, making contact with the sample.
  - The bomb is sealed and pressurized with excess pure oxygen to approximately 30 atm.
  - The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container.
  - The initial temperature of the water is recorded.
  - The sample is ignited by passing an electric current through the fuse wire.
  - The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
  - The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system.
  - Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.
  - The enthalpy of combustion is then calculated per mole of the sample.

## 2. Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

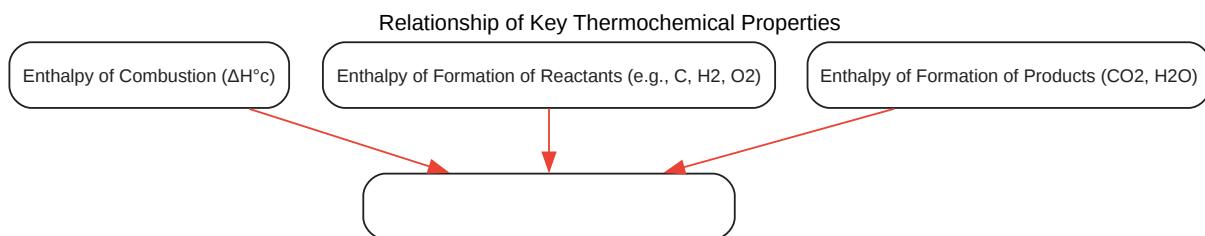

- Apparatus: A differential scanning calorimeter.
- Procedure for Enthalpy of Fusion:
  - A small, accurately weighed sample (5-10 mg) of **Ethyl 4-hydroxybutanoate** is hermetically sealed in an aluminum pan.

- An empty, sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The sample is cooled to a temperature well below its expected melting point and then heated at a constant rate (e.g., 10 °C/min).
- The heat flow to the sample relative to the reference is measured as a function of temperature.
- The melting of the sample will appear as an endothermic peak on the DSC thermogram.
- The enthalpy of fusion is determined by integrating the area of the melting peak.[\[4\]](#)
- Procedure for Heat Capacity:
  - Three separate runs are performed under the same conditions (temperature program and purge gas): an empty pan (baseline), a sapphire standard of known heat capacity, and the sample pan.
  - The difference in heat flow between the sample and the empty pan, and the sapphire standard and the empty pan, is measured.
  - The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire standard.[\[5\]](#)

## Visualizations

### Synthesis of **Ethyl 4-hydroxybutanoate**

The following diagram illustrates a common synthetic route to **Ethyl 4-hydroxybutanoate** from  $\gamma$ -butyrolactone.



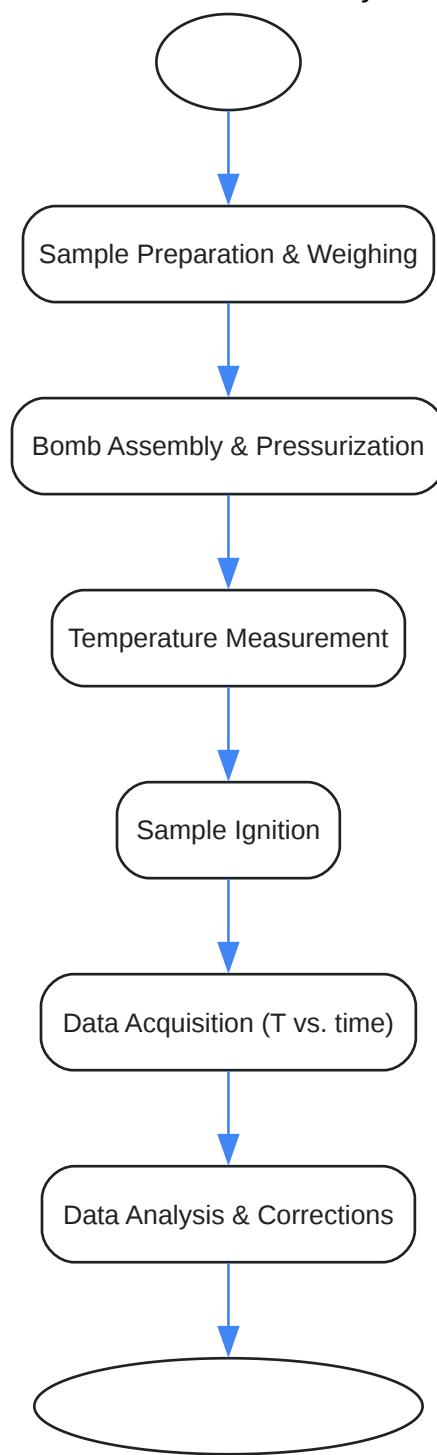

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of **Ethyl 4-hydroxybutanoate**.

#### Thermochemical Properties Relationship

This diagram shows the relationship between key thermochemical properties.

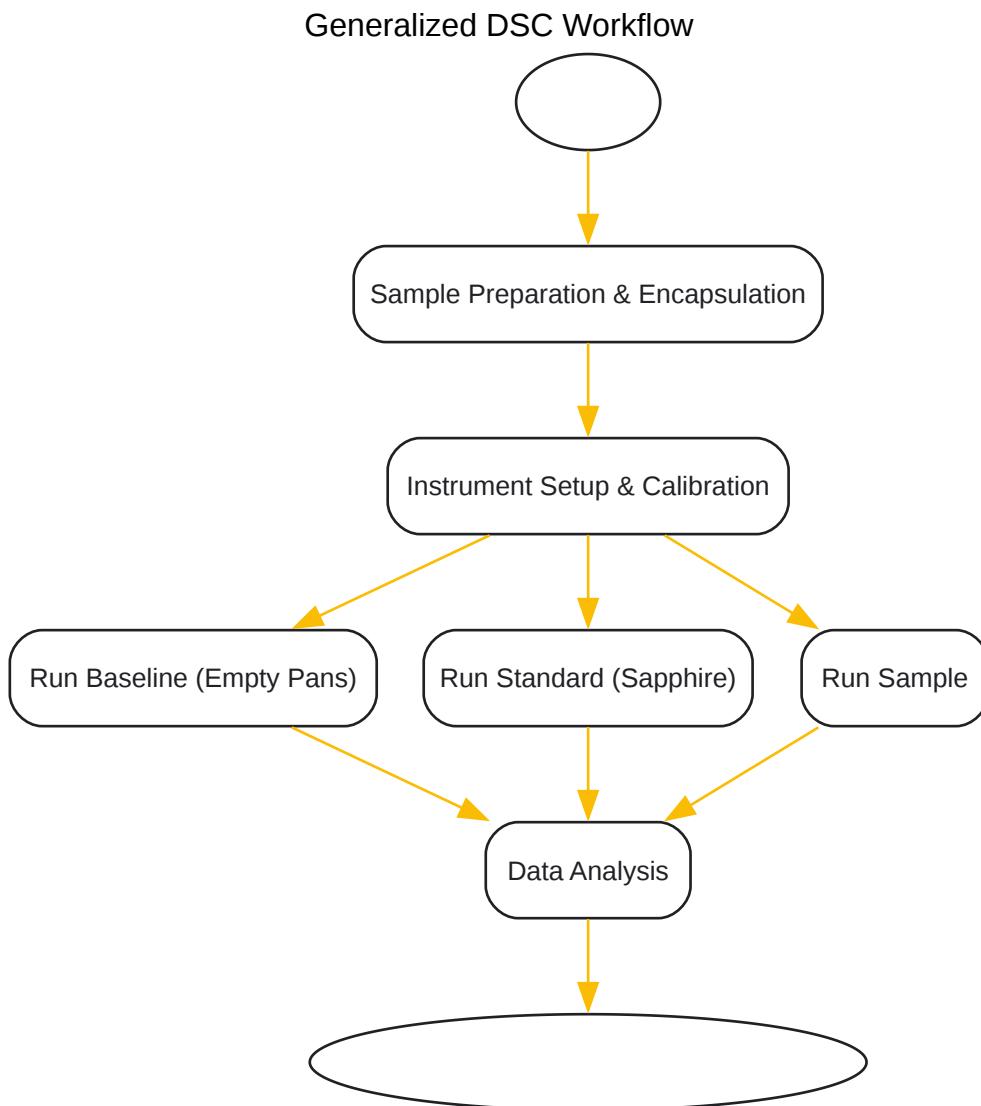



[Click to download full resolution via product page](#)

Caption: A diagram showing how enthalpy of formation is derived.

#### Generalized Bomb Calorimetry Workflow

The following diagram outlines the major steps in a bomb calorimetry experiment.


## Generalized Bomb Calorimetry Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for determining the enthalpy of combustion.

Generalized DSC Workflow for Heat Capacity and Enthalpy of Fusion

This diagram illustrates the steps for determining thermal properties using DSC.



[Click to download full resolution via product page](#)

Caption: A workflow for DSC analysis of thermal properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. Butyrolactone [webbook.nist.gov]
- 3. Ethyl 4-hydroxybutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. calnesis.com [calnesis.com]
- 5. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of Ethyl 4-hydroxybutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330753#thermochemical-data-for-ethyl-4-hydroxybutanoate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)